

Propisochlor Solubility in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-N-(2-isopropyl-6-methylphenyl)acetamide

Cat. No.: B1605290

[Get Quote](#)

Introduction: Understanding the Significance of Propisochlor Solubility

Propisochlor, a selective chloroacetamide herbicide, is a vital tool in modern agriculture for the pre-emergence control of annual grasses and broadleaf weeds in various crops.^[1] Its efficacy is intrinsically linked to its formulation and behavior in the environment, both of which are governed by its physicochemical properties, most notably its solubility. For researchers, scientists, and professionals in drug and herbicide development, a comprehensive understanding of propisochlor's solubility in a range of organic solvents is paramount. This technical guide provides an in-depth exploration of this critical parameter, offering both established data and the methodologies to expand upon it.

The solubility of propisochlor dictates its miscibility in formulation solvents, its interaction with soil organic matter, and its potential for movement and persistence in the environment. A solvent's ability to dissolve propisochlor is a key factor in developing stable and effective emulsifiable concentrates (EC) or other liquid formulations. Furthermore, understanding its solubility profile across solvents of varying polarities provides insights into its partitioning behavior, which is crucial for predicting its environmental fate and designing targeted delivery systems.

This guide is structured to provide a multifaceted view of propisochlor solubility. It begins with a compilation of currently available quantitative data, followed by a detailed, field-proven

experimental protocol for determining solubility. The underlying chemical principles governing these solubility characteristics are then explored, and finally, a comprehensive list of references is provided for further investigation.

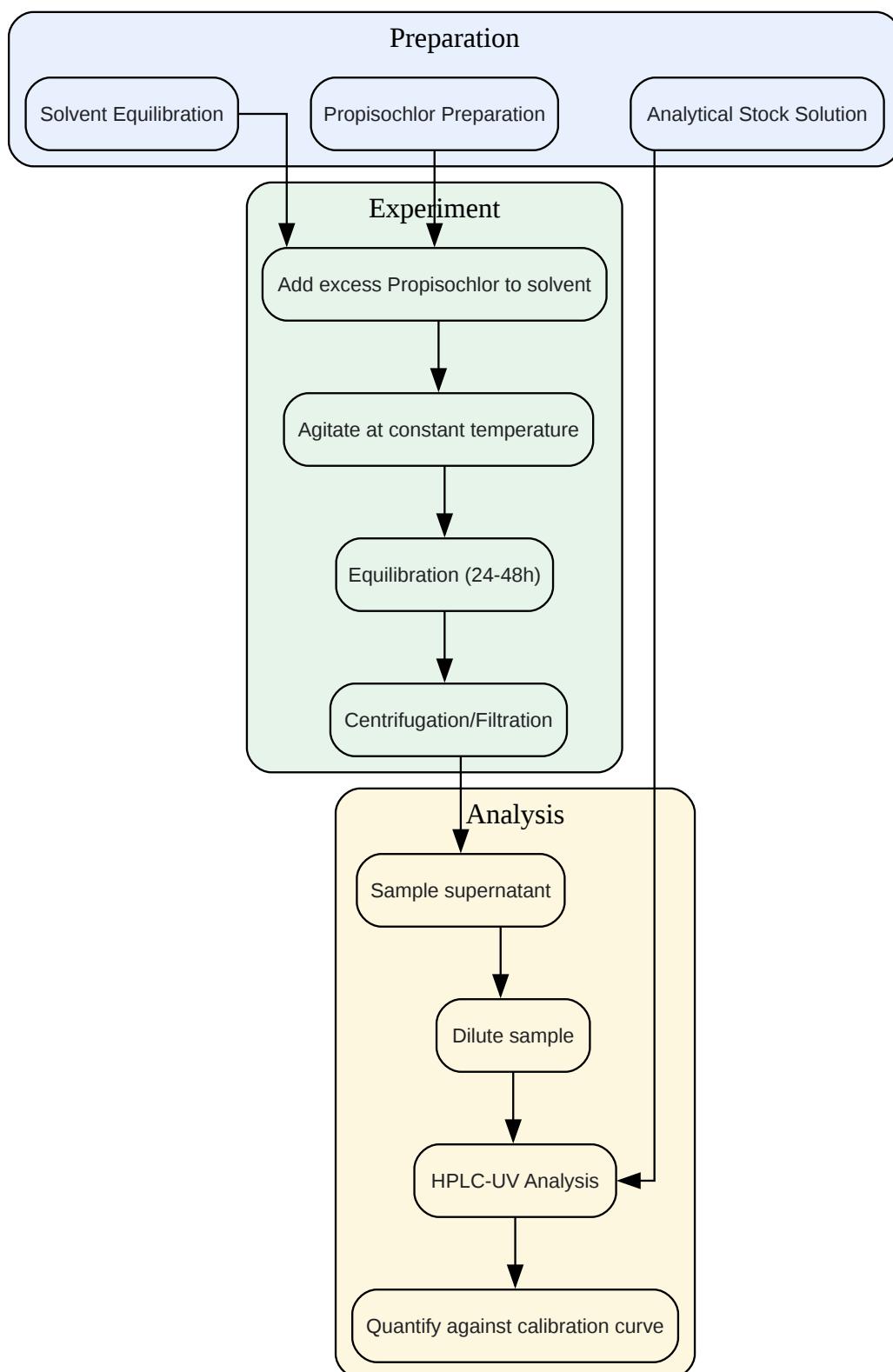
Quantitative Solubility Data for Propisochlor

Propisochlor is generally characterized as being readily soluble in most organic solvents.[\[1\]](#) However, precise quantitative data across a wide spectrum of solvents is not extensively documented in publicly available literature. The following table summarizes the available data, providing a foundation for understanding its solubility profile. All data is presented at 20°C unless otherwise specified.

Organic Solvent	Chemical Class	Solubility (mg/L)	Temperature (°C)	Source
Acetone	Polar Aprotic	538,000	20	[2]
Dichloromethane	Halogenated	Data not available	-	[2]
Chloroform	Halogenated	Slightly soluble	-	[3]
Ethyl Acetate	Ester	Slightly soluble	-	[3]
Acetonitrile	Polar Aprotic	Soluble*	-	[4]
Reference:				
Water	Polar Protic	184	20-25	[1] [5]

*Propisochlor is available as a commercial solution in acetonitrile, indicating solubility; however, the precise limit of solubility is not specified.[\[4\]](#)

The significant disparity between its high solubility in a polar aprotic solvent like acetone and its low solubility in water highlights the importance of solvent selection in formulation and extraction processes.


Experimental Determination of Propisochlor Solubility: A Validated Protocol

The absence of comprehensive public data necessitates a reliable method for in-house determination of propisochlor solubility. The following protocol is based on the widely accepted OECD Guideline 105 (Shake-Flask Method), a robust and self-validating system for generating accurate solubility data.

Principle of the Shake-Flask Method

This method determines the saturation mass concentration of a substance in a solvent by establishing equilibrium between the dissolved and undissolved solute at a constant temperature. The concentration of the dissolved substance in the saturated solution is then quantified using a suitable analytical technique.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for determining propisochlor solubility via the shake-flask method.

Step-by-Step Methodology

- Materials and Reagents:
 - Propisochlor (analytical standard, >98% purity)
 - Organic solvents (HPLC grade)
 - Volumetric flasks and pipettes (Class A)
 - Scintillation vials or glass flasks with screw caps
 - Orbital shaker with temperature control
 - Centrifuge
 - Syringe filters (0.22 µm, solvent-compatible)
 - High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Preparation of Analytical Standards:
 - Accurately weigh a known amount of propisochlor and dissolve it in the solvent of interest to prepare a primary stock solution (e.g., 1000 mg/L).
 - Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 50, 100 mg/L). This range should be adjusted based on the expected solubility.
- Experimental Procedure:
 - Equilibrate the chosen organic solvent to the desired temperature (e.g., $20^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$) in the temperature-controlled shaker.
 - Add a sufficient amount of the solvent (e.g., 10 mL) to several vials.
 - Add an excess of propisochlor to each vial. The presence of undissolved solid after the equilibration period is crucial for ensuring saturation.

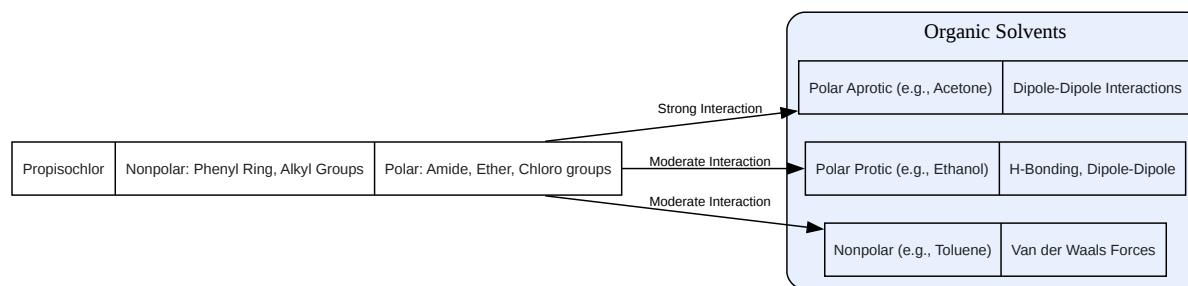
- Securely cap the vials and place them in the orbital shaker.
- Agitate the samples at a constant speed and temperature for a preliminary period of 24 hours. It is advisable to take measurements at 24 and 48 hours to ensure that equilibrium has been reached (i.e., the measured solubility does not significantly change between the two time points).
- After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the solid material to settle.
- To separate the undissolved solid from the saturated solution, either centrifuge the samples at a high speed or filter an aliquot of the supernatant through a 0.22 µm syringe filter. This step must be performed at the experimental temperature to prevent precipitation or further dissolution.

- Analysis:
 - Carefully take a known volume of the clear supernatant and dilute it with the same solvent to a concentration that falls within the range of the calibration curve.
 - Analyze the calibration standards and the diluted samples by HPLC-UV. The wavelength for detection should be set at the absorbance maximum for propisochlor.
 - Construct a calibration curve by plotting the peak area against the concentration of the standards.
 - Determine the concentration of propisochlor in the diluted samples from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

Theoretical Framework: The Chemistry of Propisochlor Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The chemical structure of propisochlor provides key insights into its solubility behavior.

Molecular Structure and Polarity of Propisochlor


Propisochlor (IUPAC name: 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(propan-2-yloxy)methyl]acetamide) possesses both nonpolar and polar characteristics:

- Nonpolar moieties: The substituted phenyl ring and the ethyl and methyl groups are nonpolar and will readily interact with nonpolar solvents through van der Waals forces.
- Polar moieties: The chloroacetamide group contains electronegative oxygen, nitrogen, and chlorine atoms, creating polar bonds and giving this part of the molecule a dipole moment. The ether linkage in the isopropoxymethyl group also contributes to its polarity.

This amphiphilic nature explains its broad solubility in many organic solvents.

Solvent-Solute Interactions

The type and strength of intermolecular forces between propisochlor and the solvent molecules determine the extent of its solubility.

[Click to download full resolution via product page](#)

Caption: Intermolecular interactions governing propisochlor solubility in different solvent classes.

- In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents have significant dipole moments but lack acidic protons for hydrogen bonding. The strong dipole-dipole interactions between the polar functional groups of propisochlor and the solvent molecules lead to high solubility. This is consistent with the very high measured solubility in acetone.
- In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding in addition to dipole-dipole interactions. While the amide group of propisochlor can act as a hydrogen bond acceptor, its overall structure limits extensive hydrogen bonding. Therefore, solubility is expected to be good but may be less than in polar aprotic solvents where steric hindrance is less of a factor.
- In Nonpolar Solvents (e.g., Toluene, Hexane): The large nonpolar phenyl ring and alkyl groups of propisochlor facilitate its interaction with nonpolar solvents through London dispersion forces. This results in moderate to good solubility, particularly in aromatic solvents like toluene which can also interact with the phenyl ring of propisochlor via pi-stacking.
- In Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and can effectively solvate both the polar and nonpolar regions of the propisochlor molecule, leading to good solubility.

Conclusion: A Practical Framework for Propisochlor Solubility

This guide has provided a comprehensive overview of the solubility of propisochlor in organic solvents, addressing the needs of researchers and formulation scientists. While a complete public dataset of solubility values remains elusive, this document equips the scientific community with the necessary tools for both understanding and determining this crucial parameter. The high solubility in polar aprotic solvents like acetone is well-established, and the provided experimental protocol offers a robust pathway to generating further data for a wider range of solvents. A thorough grasp of the interplay between propisochlor's molecular structure and solvent properties is essential for innovation in herbicide formulation and for accurately modeling its environmental behavior.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jiangsu huaian automation instrument co., LTD., [jschanglong.com]
- 2. Propisochlor [sitem.herts.ac.uk]
- 3. Propisochlor CAS#: 86763-47-5 [m.chemicalbook.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. agrochemx.com [agrochemx.com]
- To cite this document: BenchChem. [Propisochlor Solubility in Organic Solvents: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1605290#propisochlor-solubility-in-different-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com